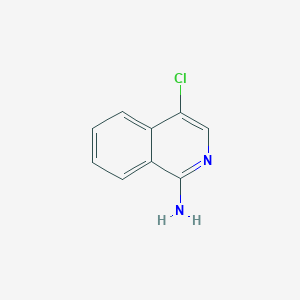

4-Chloroisoquinolin-1-amine

説明

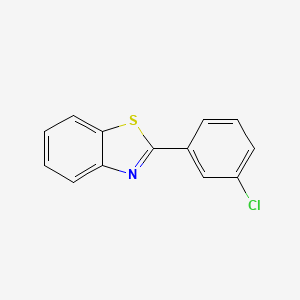

4-Chloroisoquinolin-1-amine is a chemical compound that serves as a key intermediate in the synthesis of various 4-aminoquinoline derivatives. These derivatives have been extensively studied due to their potential therapeutic applications, particularly in the treatment of diseases such as malaria and cancer. The compound is characterized by the presence of a chlorine atom and an amino group on the isoquinoline ring system, which allows for further chemical modifications and the development of a wide range of analogs with diverse biological activities .

Synthesis Analysis

The synthesis of 4-aminoquinoline derivatives, which includes compounds related to 4-Chloroisoquinolin-1-amine, typically involves the reaction of chloro-substituted quinolines with various amines. For instance, the reaction of 4-chloro-7-substituted-quinolines with mono/dialkyl amines leads to the formation of 4-aminoquinoline derivatives . Additionally, the amination of 4-chloroquinazolines with aminopyrazoles has been studied, demonstrating the versatility of chloro-substituted quinolines in undergoing selective amination reactions . The synthesis of these compounds is confirmed through techniques such as NMR, FAB-MS spectral, and elemental analyses .

Molecular Structure Analysis

The molecular structure of 4-Chloroisoquinolin-1-amine and its derivatives is crucial for their biological activity. The presence of the chlorine atom and the amino group on the isoquinoline ring is essential for the subsequent chemical reactions and interactions with biological targets. The structure-activity relationship (SAR) studies of these compounds help in identifying the most promising molecules for preclinical development, as seen in the case of a novel 4-aminoquinoline derivative with curative activity against chloroquine-resistant malaria parasites .

Chemical Reactions Analysis

4-Chloroisoquinolin-1-amine and its derivatives undergo various chemical reactions, including one-electron oxidation and amination. The anodic oxidation of chloroquinoline derivatives has been studied, revealing that these compounds undergo electrochemically irreversible one-electron oxidation at the secondary amine group . The chemoselectivity in the amination of chloro-substituted quinolines has also been explored, showing that different conditions can lead to selective amination with either secondary or primary amino groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Chloroisoquinolin-1-amine derivatives are influenced by their molecular structure. These properties are important for the drug-like profile of the compounds, including their absorption, distribution, metabolism, and excretion (ADME) parameters. For example, the lead molecule identified for preclinical development against malaria has good solid-state properties and favorable ADME parameters . The reactivity of the chloro group in these compounds also plays a significant role in their amination activity, as demonstrated by the synthesis of novel 4-amino-2-phenylquinoline derivatives .

科学的研究の応用

Chemoselectivity in Amination

Research by Shen et al. (2010) investigated the chemoselectivity in amination of 4-chloroquinazolines, highlighting selective amination processes which are closely related to 4-Chloroisoquinolin-1-amine (Shen et al., 2010).

Amination with Amide Solvents

Tsai et al. (2008) studied the reaction of various 4-chloro-2-arylquinoline compounds with amide solvents, providing insights into the amination process which is relevant to 4-Chloroisoquinolin-1-amine (Tsai et al., 2008).

Reactions in Ammonia

Zoltewicz and Oestreich (1991) explored reactions involving 4-haloisoquinolines in ammonia, discussing the competition between substitution and complex formation, which pertains to 4-Chloroisoquinolin-1-amine (Zoltewicz & Oestreich, 1991).

Microwave-Accelerated Amination

Prabakaran et al. (2010) conducted a study on microwave-accelerated amination of 1-chloroisoquinolines, which can inform the understanding of processes involving 4-Chloroisoquinolin-1-amine (Prabakaran et al., 2010).

Synthesis and Cytotoxicity Evaluation

Zhang et al. (2007) synthesized a series of 4-aminoquinoline derivatives, including the reaction of 4-chloro-7-substituted-quinolines, which are closely related to 4-Chloroisoquinolin-1-amine. The study focused on cytotoxic effects, indicating potential applications in cancer research (Zhang et al., 2007).

Anticancer Agent Development

Research by Sirisoma et al. (2009) involved the development of anticancer agents using 4-anilinoquinazolines, which is related to 4-Chloroisoquinolin-1-amine. This study highlights the potential of such compounds in developing new cancer therapies (Sirisoma et al., 2009).

Nevirapine Analogue Synthesis

Bakke and Říha (2001) developed a method for preparing 3-amino-2-chloropyridines, leading to the synthesis of an isoquinoline analogue of Nevirapine. Their work provides insights into the synthesis processes related to 4-Chloroisoquinolin-1-amine (Bakke & Říha, 2001).

Exploration of Adamantane-Containing Amines

Kharlamova et al. (2021) focused on N-heteroaryl substituted adamantane-containing amines, including reactions with 1-amino-3-chloroisoquinoline, providing context for the reactivity of compounds similar to 4-Chloroisoquinolin-1-amine (Kharlamova et al., 2021).

Coordination Behavior of Chloroquine

Otuokere et al. (2019) synthesized a chloroquine – titanium complex, exploring its coordination behavior. Since chloroquine is a 4-aminoquinoline derivative, this study indirectly provides insights into the properties of 4-Chloroisoquinolin-1-amine (Otuokere et al., 2019).

Synthesis of 1-Aminoisoquinolines

Konovalenko et al. (2020) developed a method for synthesizing 1-aminoisoquinolines, a family of compounds which includes 4-Chloroisoquinolin-1-amine. Their research contributes to understanding the synthetic pathways and potential applications of these compounds (Konovalenko et al., 2020).

Safety And Hazards

4-Chloroisoquinolin-1-amine is classified as a warning signal word . It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The compound should be stored in a dark place, in an inert atmosphere, at room temperature .

特性

IUPAC Name |

4-chloroisoquinolin-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-8-5-12-9(11)7-4-2-1-3-6(7)8/h1-5H,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFKQABNNIRMZSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN=C2N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60318976 | |

| Record name | 4-chloroisoquinolin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60318976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloroisoquinolin-1-amine | |

CAS RN |

30598-04-0 | |

| Record name | 30598-04-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338288 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-chloroisoquinolin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60318976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(4-Chlorophenoxy)phenyl]urea](/img/structure/B3032566.png)